
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine, commonly known as "Pteridine" is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA, RNA, and proteins. Due to its unique properties, Pteridine has found numerous applications in scientific research.
Scientific Research Applications
Antimalarial Effects
N2-(1,3-Benzodioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine, a derivative of pteridinediamines, was studied for its potential antimalarial effects. In a study by Elslager, Johnson, and Werbel (1981), compounds similar to this one exhibited a range of antibacterial activity. However, these compounds, including 6-(arylthio)-2,4-pteridinediamines, were found to lack antimalarial activity when tested against Plasmodium berghei in mice (Elslager, Johnson, & Werbel, 1981).
Cytotoxic Activity Against Tumor Cells
Mirgorodskaya et al. (2020) investigated the use of conjugated derivatives of pteridine, similar in structure to N2-(1,3-benzodioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine, for their antitumor activity. They developed a new derivative that demonstrated cytotoxicity toward M-Hela tumor cells. This research highlights the potential of pteridine derivatives in cancer treatment (Mirgorodskaya et al., 2020).
Inhibition of Dihydrofolate Reductase
Gangjee et al. (2002) synthesized novel derivatives of 2,4-diamino-5-deaza-6,7,8,9-tetrahydropyrido[3,4-g]pteridine to investigate their inhibitory potency against dihydrofolate reductase (DHFR) from various sources. This research is significant for understanding how modifications to the pteridine structure, like that in N2-(1,3-benzodioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine, can impact DHFR inhibition, a key target in cancer and antimicrobial therapies (Gangjee, Zeng, McGuire, & Kisliuk, 2002).
Antiparasitic Drug Candidate
Ferrari et al. (2011) identified nonfolate compounds, including pteridine derivatives, as potential antiparasitic agents inhibiting pteridine reductase. Their research underscores the importance of pteridine-based structures, similar to N2-(1,3-Benzodioxol-5-Ylmethyl)-N4-(3,4-Dimethylphenyl)pteridine-2,4-Diamine, in developing new therapies against parasitic diseases (Ferrari et al., 2011).
properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-13-3-5-16(9-14(13)2)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-4-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSGFZVWAALSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

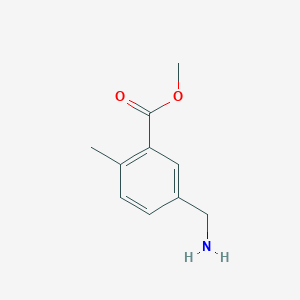
![1-(1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2566131.png)

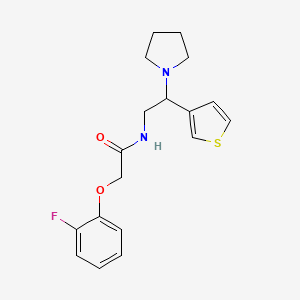

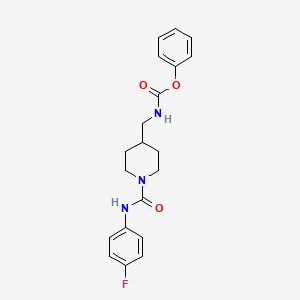

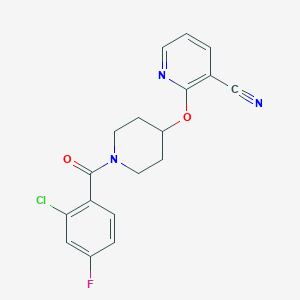
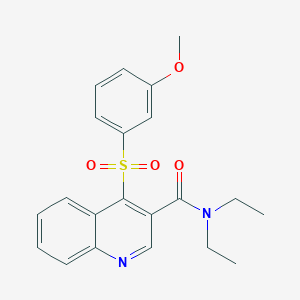

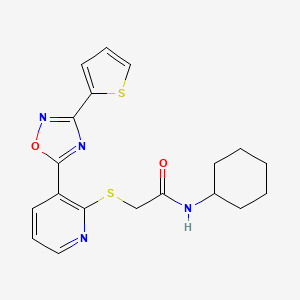
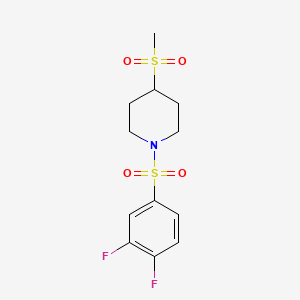
![2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2566146.png)
acetate](/img/structure/B2566147.png)